4-(Methylsulfonyl)benzyl Alcohol
Overview
Description
4-(Methylsulfonyl)benzyl Alcohol is a useful research compound. Its molecular formula is C8H10O3S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Pathways and Enzymatic Reactions
Cytochrome P450 and Oxidative Metabolism of Lu AA21004 Lu AA21004, a novel antidepressant, undergoes oxidative metabolism involving the formation of various metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol, which further oxidizes to benzoic acid. Key enzymes such as CYP2D6, CYP2C9, and CYP3A4/5 play significant roles in these pathways, showing the complex enzymatic interactions in drug metabolism and the potential involvement of compounds like 4-(Methylsulfonyl)benzyl Alcohol in such processes (Hvenegaard et al., 2012).
Chemical Synthesis and Catalysis
Secondary Benzylation Catalyzed by Metal Triflates A system using secondary benzyl alcohol and metal triflates like lanthanoid, scandium, and hafnium triflate in nitromethane was found highly effective for secondary-benzylation of various nucleophiles. It's noted for its efficiency, even in the presence of water, and compatibility with acid-sensitive functional groups, suggesting the utility of benzyl alcohol derivatives in complex synthesis processes (Noji et al., 2003).
Thermodynamics and Solubility
Thermodynamic Functions and Solubility of 1-Methyl-4-(Methylsulfonyl)benzene The solid-liquid equilibrium of 1-methyl-4-(methylsulfonyl)benzene in various solvents was studied, revealing solubility trends and analyzing solubility using thermodynamic models. This study provides crucial data for understanding the solubility behavior and designing purification processes for similar compounds (Xu et al., 2016).
Organic Chemistry and Reaction Mechanisms
Synthesis of Benzylic Alcohols by C–H Oxidation A method for the selective synthesis of benzylic alcohols using bis(methanesulfonyl) peroxide as an oxidant was developed. The process, featuring a proton-coupled electron transfer mechanism, offers an innovative approach for monooxygenation and is valuable for drug and agrochemical discovery (Tanwar et al., 2019).
Green Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4 The synthesis of sulfonamides from benzylic alcohols and sulfonamides using a nanostructured catalyst was highlighted for its environmental friendliness. This method allows for a domino dehydrogenation-condensation-hydrogenation sequence, showcasing the versatility of benzylic alcohols in creating carbon-nitrogen bonds (Shi et al., 2009).
Safety and Hazards
4-(Methylsulfonyl)benzyl Alcohol is associated with several hazards. It can cause serious eye irritation and can be harmful if swallowed or inhaled . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray when handling this compound .
Future Directions
Properties
IUPAC Name |
(4-methylsulfonylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECCFBGAJOLOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396615 | |
Record name | 4-(Methylsulfonyl)benzyl Alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22821-77-8 | |
Record name | 4-(Methylsulfonyl)benzyl Alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methanesulfonylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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